

In-Depth Technical Guide: 2-Bromo-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-iodo-3-methoxybenzene

Cat. No.: B059791

[Get Quote](#)

CAS Number: 74128-84-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic utility of **2-Bromo-1-iodo-3-methoxybenzene**. This dihalogenated aromatic compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Core Chemical Data

The quantitative physicochemical properties of **2-Bromo-1-iodo-3-methoxybenzene** are summarized below, providing essential data for reaction planning and safety assessments.

Property	Value	Unit
Molecular Formula	C ₇ H ₆ BrIO	
Molecular Weight	312.93	g/mol
Purity	≥97%	
Storage Temperature	4	°C
TPSA (Topological Polar Surface Area)	9.23	Å ²
LogP	3.0623	
Hydrogen Bond Acceptors	1	
Hydrogen Bond Donors	0	
Rotatable Bonds	1	

Table 1: Physicochemical Properties of **2-Bromo-1-iodo-3-methoxybenzene**^[1]

Identifier	Value
CAS Number	74128-84-0
IUPAC Name	2-Bromo-1-iodo-3-methoxybenzene
Synonyms	2-Bromo-3-iodoanisole
SMILES	COC1=C(Br)C(I)=CC=C1
InChI Key	BBVDXMFOLMWGNB-UHFFFAOYSA-N

Table 2: Chemical Identifiers for **2-Bromo-1-iodo-3-methoxybenzene**^[1]

Synthetic Applications & Reactivity

2-Bromo-1-iodo-3-methoxybenzene is a valuable intermediate for creating complex organic molecules. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative

addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions. This allows for regioselective functionalization, where the iodine atom can be selectively replaced while the bromine atom remains available for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for efficiently building molecular complexity.

Key reactions for this molecule include:

- Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.
- Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
- Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

Experimental Protocols

While specific, detailed experimental protocols for reactions involving **2-Bromo-1-iodo-3-methoxybenzene** (CAS 74128-84-0) are not readily available in peer-reviewed literature, the following section provides a representative, generalized protocol for a regioselective Suzuki-Miyaura coupling. This protocol is based on established methods for similar dihalogenated aromatic compounds and illustrates the expected experimental procedure.

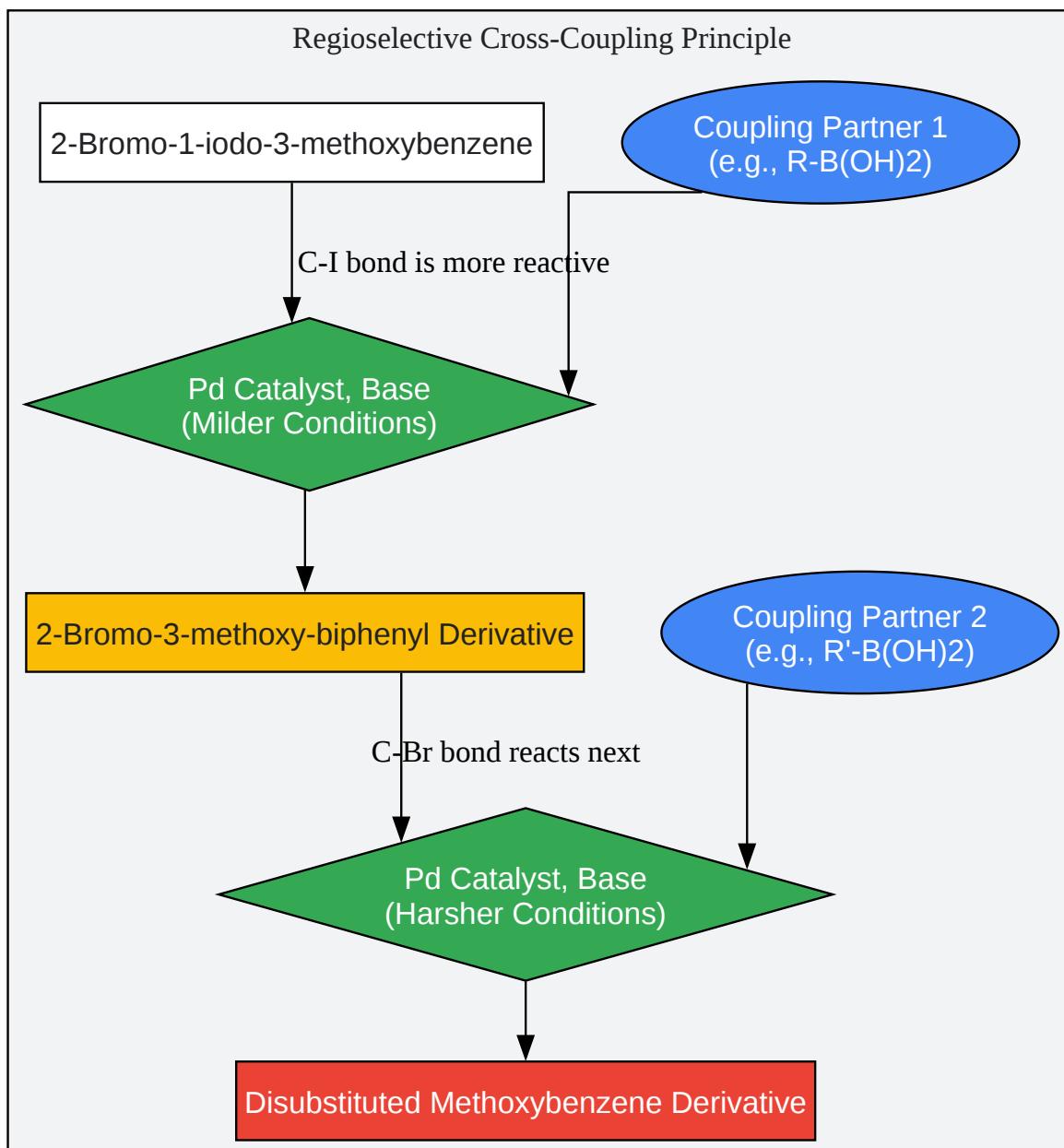
Representative Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl boronic acid at the 1-iodo position of **2-Bromo-1-iodo-3-methoxybenzene**, leaving the 2-bromo position intact for potential further functionalization.

Materials:

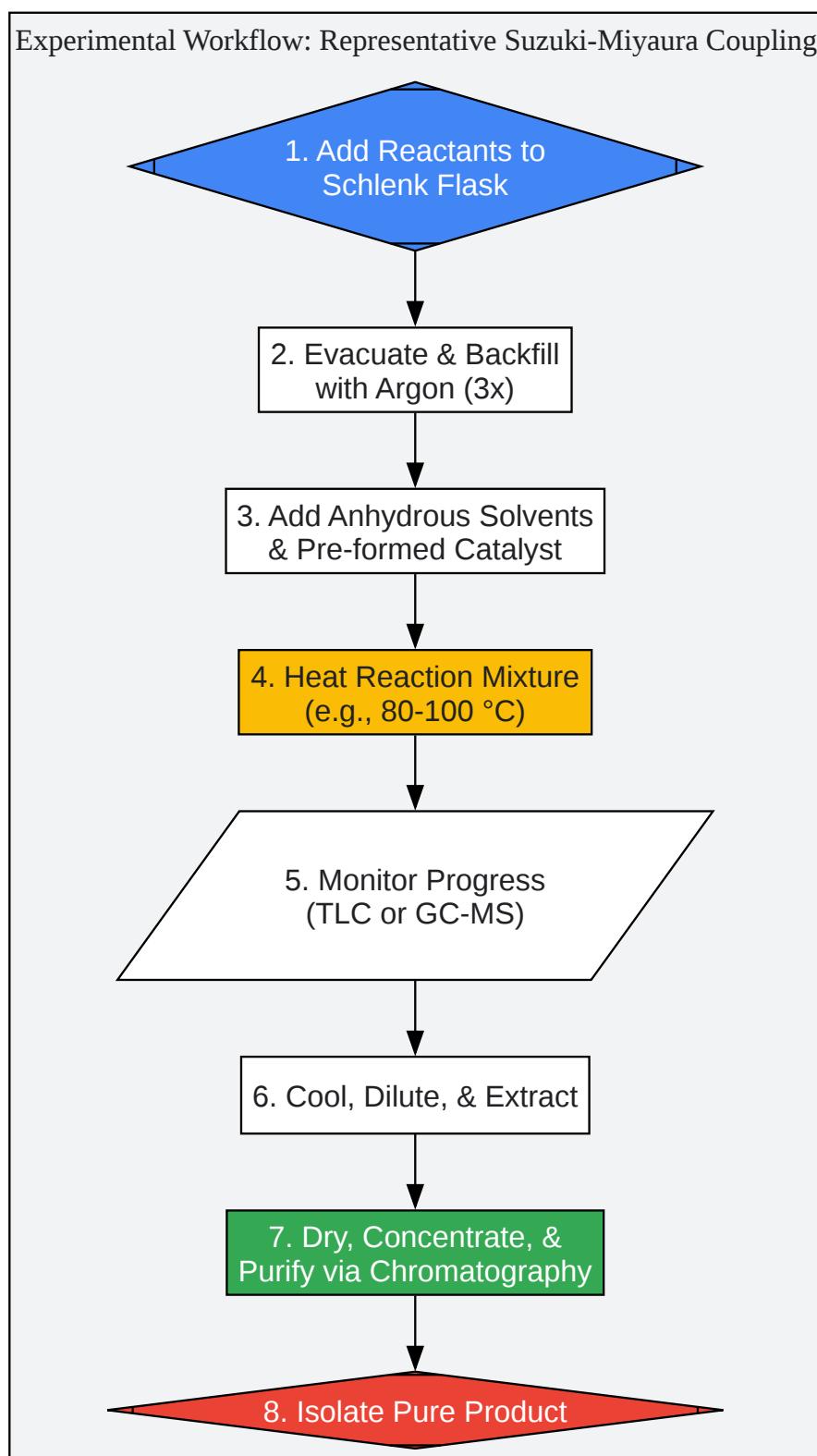
- **2-Bromo-1-iodo-3-methoxybenzene** (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq.)
- S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
- Potassium carbonate (K_2CO_3) (2.0 eq.)

- Anhydrous Toluene
- Degassed Water
- Argon or Nitrogen gas supply
- Standard laboratory glassware for inert atmosphere reactions


Procedure:

- Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add $\text{Pd}(\text{OAc})_2$ and S-Phos to a reaction vial. Add a portion of the anhydrous toluene and stir for 15-20 minutes.
- Reaction Setup: To a separate, dry Schlenk flask containing a magnetic stir bar, add **2-Bromo-1-iodo-3-methoxybenzene**, the arylboronic acid, and potassium carbonate.
- Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio) to the flask via syringe. Then, add the pre-formed catalyst solution.
- Reaction Execution: Place the sealed flask in a pre-heated oil bath or heating block set to a temperature typically between 80-100 °C.
- Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
- Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified

by column chromatography on silica gel to afford the desired 2-bromo-3-methoxy-biphenyl derivative.


Visualizations

The following diagrams illustrate the conceptual and practical workflows associated with the use of **2-Bromo-1-iodo-3-methoxybenzene** in organic synthesis.

[Click to download full resolution via product page](#)

Figure 1: Conceptual diagram of regioselective cross-coupling.

[Click to download full resolution via product page](#)

Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN113292391A - Preparation method of 2-bromiodobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-1-iodo-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b059791#2-bromo-1-iodo-3-methoxybenzene-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com